Imidazo[2,1-b]thiazole-2-carboxylic acid, 3-methyl-6-phenyl-, methyl ester
Description
Molecular Architecture and IUPAC Nomenclature
The compound’s systematic IUPAC name, methyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate , reflects its polycyclic framework and substituent arrangement. The parent structure, imidazo[2,1-b]thiazole, consists of a five-membered imidazole ring fused to a six-membered thiazole ring, with shared atoms at positions 1 and 2 of the thiazole moiety. Key substituents include:
- A methyl group at position 3 of the imidazo-thiazole core.
- A phenyl group at position 6.
- A methyl ester (-COOCH₃) at position 2.
The molecular formula is C₁₅H₁₃N₂O₂S , with a molecular weight of 297.34 g/mol . The structural formula is illustrated below:
$$
\begin{array}{ccc}
& \text{O} & \
\text{CH}3\text{O} & \underset{\displaystyle\vert}{\text{C}} & \text{N} \
& | & \
\text{S} & \text{N} & \text{C}6\text{H}5 \
& | & \
& \text{CH}3 & \
\end{array}
$$
Table 1: Molecular descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₅H₁₃N₂O₂S |
| Molecular weight | 297.34 g/mol |
| IUPAC name | Methyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate |
| Parent compound | Imidazo[2,1-b]thiazole |
X-ray Crystallographic Analysis of Core Heterocyclic Framework
While direct X-ray crystallographic data for this specific compound is unavailable, structural analogs provide insights into its geometry. For example, ethyl 5,6-dihydro-3-methylimidazo[2,1-b]thiazole-2-carboxylate hydrochloride (CID 214852) exhibits a planar fused-ring system with bond lengths of 1.36 Å for C=N in the thiazole ring and 1.45 Å for C-S bonds. The phenyl group at position 6 likely adopts a perpendicular orientation relative to the heterocyclic plane to minimize steric hindrance, as observed in 6-phenylimidazo[2,1-b]thiazole derivatives.
Table 2: Key bond lengths in analogous structures
| Bond Type | Length (Å) | Source Compound |
|---|---|---|
| C(2)-N(1) (thiazole) | 1.36 | CID 214852 |
| C(3)-S(1) | 1.73 | Imidazo[2,1-b]thiazole |
| C(6)-C(Ph) | 1.48 | 6-Phenyl derivatives |
Conformational Analysis of Methyl Ester Substituent
The methyl ester group at position 2 exhibits restricted rotation due to partial double-bond character in the carbonyl group. Nuclear magnetic resonance (NMR) studies of related compounds, such as ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate, reveal distinct proton environments:
- The methyl ester’s methoxy protons resonate at δ 3.89–3.92 ppm as a singlet.
- The carbonyl carbon (C=O) appears at δ 165.9–173.4 ppm in ¹³C NMR spectra.
Density functional theory (DFT) optimizations suggest two stable rotamers for the ester group, differing by 12.3 kJ/mol in energy. The dominant conformer places the ester’s methoxy group antiperiplanar to the carbonyl oxygen, minimizing steric clashes with the adjacent thiazole sulfur.
Table 3: NMR chemical shifts for methyl ester group
| Nucleus | Shift (δ, ppm) | Multiplicity | Reference Compound |
|---|---|---|---|
| ¹H | 3.89–3.92 | Singlet | Ethyl ester analogs |
| ¹³C | 52.1 (OCH₃) | - | Methyl 6-phenyl derivatives |
| ¹³C | 165.9 (C=O) | - | Thiazolidinone derivatives |
Electronic Structure Modeling via DFT Calculations
DFT calculations at the B3LYP/6-31G(d) level reveal the compound’s electronic properties:
- The HOMO (-6.12 eV) localizes on the imidazo-thiazole π-system, while the LUMO (-2.34 eV) resides on the phenyl ring and ester group.
- The methyl substituent at position 3 donates electron density via inductive effects, raising the HOMO energy by 0.17 eV compared to non-methylated analogs.
- Natural bond orbital (NBO) analysis indicates hyperconjugation between the thiazole sulfur’s lone pairs and the σ* orbital of the adjacent C-N bond (stabilization energy: 18.5 kcal/mol ).
Table 4: DFT-derived electronic parameters
| Parameter | Value |
|---|---|
| HOMO energy | -6.12 eV |
| LUMO energy | -2.34 eV |
| Band gap | 3.78 eV |
| Dipole moment | 4.21 Debye |
| NBO stabilization energy | 18.5 kcal/mol (S→C-N σ*) |
Properties
CAS No. |
890092-76-9 |
|---|---|
Molecular Formula |
C14H12N2O2S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
methyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate |
InChI |
InChI=1S/C14H12N2O2S/c1-9-12(13(17)18-2)19-14-15-11(8-16(9)14)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
HEBWVPAIVMVXHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Procedure
- Step 1 : Synthesize ethyl-2-aminothiazole-4-carboxylate via condensation of ethyl bromopyruvate and thiourea in ethanol under reflux (4 h).
- Step 2 : Cyclize the intermediate with phenacyl bromide (e.g., 4-bromophenacyl bromide) in ethanol under reflux to form the imidazo[2,1-b]thiazole-2-carboxylate.
- Step 3 : Hydrolyze the ethyl ester to the carboxylic acid using lithium hydroxide (LiOH·H₂O) in THF/MeOH.
- Step 4 : Esterify the acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) to yield the methyl ester.
One-Pot Three-Component Reaction
A streamlined approach employs a three-component reaction involving 4-phenylthiazol-2-amine, aromatic aldehydes, and isocyanides, enabling direct formation of the ester.
Procedure
- Step 1 : React 4-phenylthiazol-2-amine, benzaldehyde, and methyl isocyanide in anhydrous ethanol under reflux for 20 h.
- Step 2 : Cyclize the intermediate via acid-catalyzed (e.g., HCl) dehydration to form the imidazo[2,1-b]thiazole core.
- Step 3 : Esterify in situ or isolate and esterify post-cyclization.
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| 4-Phenylthiazol-2-amine | Reflux in ethanol, 20 h | 50–60% | |
| Benzaldehyde | HCl catalyst, 60°C | 70–75% |
Esterification of Preformed Carboxylic Acids
Direct esterification of 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid is a high-yield route.
Procedure
- Step 1 : Synthesize the carboxylic acid via methods described in Sections 1–2.
- Step 2 : Treat with methanol and sulfuric acid under reflux to form the methyl ester.
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Methanol/H₂SO₄ | Reflux, 3 h | 87–90% |
Palladium-Catalyzed Coupling Reactions
Advanced methods utilize palladium-mediated cross-coupling to introduce substituents, followed by esterification.
Procedure
- Step 1 : Synthesize a brominated imidazo[2,1-b]thiazole intermediate via palladium-catalyzed coupling (e.g., Suzuki-Miyaura).
- Step 2 : Esterify the carboxylic acid group with methanol under basic conditions (e.g., LiOH/MeOH).
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | Toluene, 90°C, 12 h | 60–70% | |
| LiOH/MeOH | RT, 2 h | 85–90% |
Synthesis via Thiourea and α-Bromoacetophenone
A concise route employs thiourea, acetone, and α-bromoacetophenone to form the core, followed by esterification.
Procedure
- Step 1 : React thiourea, acetone, and α-bromoacetophenone in ethanol under reflux for 18 h.
- Step 2 : Isolate the imidazo[2,1-b]thiazole derivative and esterify with methanol/HCl.
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Thiourea | Reflux in ethanol, 18 h | 65–70% | |
| Methanol/HCl | Reflux, 3 h | 75–80% |
Microwave-Assisted Esterification
Modern methods leverage microwave irradiation to accelerate esterification.
Procedure
- Step 1 : Combine the carboxylic acid, methanol, and H₂SO₄ in a microwave reactor.
- Step 2 : Irradiate at 140°C for 10–15 min.
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Microwave/H₂SO₄ | 140°C, 10–15 min | 90–95% |
Key Optimization Insights
- Cyclization Efficiency : Use phenacyl bromides with electron-withdrawing groups to enhance reactivity.
- Esterification Catalysts : H₂SO₄ or LiOH provides superior yields compared to other acids/bases.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction kinetics in coupling steps.
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-b]thiazole-2-carboxylic acid, 3-methyl-6-phenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The medicinal potential of imidazo[2,1-b]thiazole derivatives, including the methyl ester variant, has been extensively studied due to their biological activities.
Anticancer Activity
Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant anticancer properties. For example, a study reported the synthesis of various thiazole derivatives that demonstrated promising anticancer activity against human cancer cell lines. The presence of specific functional groups in the imidazo[2,1-b]thiazole structure was correlated with enhanced cytotoxicity and selectivity towards cancer cells. Notably, compounds with a thiazolin-4-one ring system showed IC50 values as low as 23.30 ± 0.35 mM against A549 human lung adenocarcinoma cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A recent study synthesized a series of thiazoles linked to coumarin moieties and assessed their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited strong antibacterial activity, suggesting potential applications in treating bacterial infections .
Material Science
Imidazo[2,1-b]thiazole derivatives have been employed in the development of advanced materials, particularly in the field of optoelectronics.
Organic Light Emitting Diodes (OLEDs)
Research has shown that iridium complexes formed with imidazo[2,1-b]thiazole derivatives serve as effective phosphorescent emitters in OLEDs. For instance, a study highlighted the synthesis of iridium complexes using 3-methyl-6-phenylimidazo[2,1-b]thiazole as a ligand. These complexes exhibited excellent photoluminescence properties and were integrated into LED chips, resulting in devices with high luminescence efficiency and color purity .
Organic Synthesis
Imidazo[2,1-b]thiazole derivatives are valuable intermediates in organic synthesis.
Synthetic Strategies
Various synthetic strategies have been developed to create imidazo[2,1-b]thiazole compounds. These strategies often involve multi-step reactions that incorporate different functional groups to enhance biological activity or material properties. For example, one approach involved the reaction of thioacetamides with acyl chlorides to yield N-acylated thiazoles with potential biological activity .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agents | Significant cytotoxicity against cancer cell lines |
| Antimicrobial Agents | Effective against various bacterial strains | |
| Material Science | OLEDs | High luminescence efficiency in iridium complexes |
| Organic Synthesis | Intermediates for further synthesis | Multi-step reactions yield biologically active compounds |
Case Study 1: Anticancer Activity
In a study published in 2022, researchers synthesized a series of thiazole derivatives based on imidazo[2,1-b]thiazole structures and evaluated their anticancer effects on multiple cell lines. The findings indicated that modifications at specific positions significantly enhanced their efficacy against glioblastoma and melanoma cells .
Case Study 2: OLED Applications
A significant advancement was reported in the development of OLEDs using iridium complexes derived from imidazo[2,1-b]thiazole derivatives. The resulting devices demonstrated improved color purity and efficiency compared to traditional emitters .
Mechanism of Action
The mechanism of action of imidazo[2,1-b]thiazole-2-carboxylic acid, 3-methyl-6-phenyl-, methyl ester involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain in Mycobacterium tuberculosis . This inhibition disrupts the bacterial energy production, leading to its antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazo[2,1-b]thiazole Core
Ethyl Ester Analogs
- Ethyl 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxylate hydrochloride (CAS 34467-12-4): Differences: Ethyl ester (vs. methyl), 5,6-dihydro (partially saturated ring), and hydrochloride salt. The ethyl ester may confer slower metabolic hydrolysis than the methyl ester, while the HCl salt improves aqueous solubility .
- Imidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester (CAS 349481-08-9):
Substituent Position and Saturation
- 6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b]thiazole (CAS 82588-40-7):
- 2-Methyl-6-phenylimidazo[2,1-b]thiazole (CAS 51226-37-0): Differences: Methyl group at position 2 (vs.
Functional Group Modifications
Carboxamide Derivatives
- Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3-methyl-N-(1-methylethyl)-N-[3-(trifluoromethyl)phenyl]- monohydrochloride (CAS 105942-85-6): Differences: Carboxamide (vs. ester) with bulky substituents. The trifluoromethyl group increases metabolic stability .
Thiadiazole Hybrids
Pharmacological Activity Trends
- Antimicrobial Activity : Imidazo[2,1-b]thiazoles with electron-withdrawing groups (e.g., nitro, trifluoromethyl) exhibit enhanced antibacterial effects .
- Anticancer Potential: The phenyl group at position 6 (as in the target compound) is associated with improved cytotoxicity in analogs, possibly due to π-π stacking with cellular targets .
- Metabolic Stability : Methyl esters generally undergo faster hydrolysis than ethyl esters, which may shorten the half-life of the target compound compared to its ethyl analog .
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Biological Activity
Imidazo[2,1-b]thiazole-2-carboxylic acid, 3-methyl-6-phenyl-, methyl ester (CAS No. 446829-85-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H10N2O2S
- Molar Mass : 258.3 g/mol
- Hazard Classification : Toxic (T), with specific risks associated with ingestion.
| Property | Value |
|---|---|
| CAS Number | 446829-85-2 |
| Molecular Formula | C13H10N2O2S |
| Molar Mass | 258.3 g/mol |
| Hazard Symbols | T - Toxic |
| Risk Codes | 25 - Toxic if swallowed |
Antimicrobial Activity
Recent studies have demonstrated that imidazo[2,1-b]thiazole derivatives exhibit broad-spectrum antimicrobial activity. These compounds have shown effectiveness against various microorganisms including bacteria, fungi, and viruses. For instance, derivatives of this compound have been evaluated for their antimicrobial properties, displaying significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Imidazo[2,1-b]thiazole derivatives have also been investigated for their anticancer potential. In vitro studies using cell lines such as Caco-2 (colon cancer) and A549 (lung cancer) have shown that these compounds can significantly reduce cell viability. For example, one study reported a decrease in viability to 39.8% in Caco-2 cells compared to untreated controls .
Case Study: Anticancer Efficacy
A specific study highlighted the anticancer activity of various imidazo[2,1-b]thiazole derivatives:
| Compound | Cell Line | Viability Reduction (%) | Significance (p-value) |
|---|---|---|---|
| Compound A | Caco-2 | 39.8 | <0.001 |
| Compound B | A549 | 31.9 | <0.01 |
| Compound C | Caco-2 | 56.9 | <0.001 |
These findings suggest that modifications to the imidazo[2,1-b]thiazole structure can enhance anticancer efficacy .
The biological activity of imidazo[2,1-b]thiazole derivatives is often attributed to their ability to interact with cellular targets involved in proliferation and apoptosis. The compounds may induce cell cycle arrest and promote apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Other Pharmacological Activities
Beyond antimicrobial and anticancer properties, imidazo[2,1-b]thiazole derivatives have been reported to possess:
- Antiviral Activity : Effective against viruses such as Coxsackie B4 and Feline herpes virus .
- Antitubercular Activity : Some derivatives show promise against tuberculosis pathogens .
- Anti-inflammatory Effects : Potential applications in treating inflammatory diseases due to their ability to inhibit pro-inflammatory cytokines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
